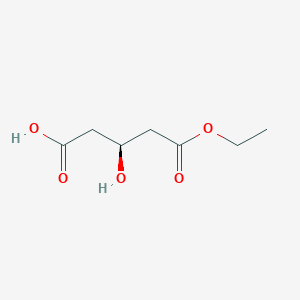

(S)-3-Hydroxyglutarate ethyl

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H12O5 |

|---|---|

Molecular Weight |

176.17 g/mol |

IUPAC Name |

(3S)-5-ethoxy-3-hydroxy-5-oxopentanoic acid |

InChI |

InChI=1S/C7H12O5/c1-2-12-7(11)4-5(8)3-6(9)10/h5,8H,2-4H2,1H3,(H,9,10)/t5-/m0/s1 |

InChI Key |

OEJAZOGPPRWZKM-YFKPBYRVSA-N |

Isomeric SMILES |

CCOC(=O)C[C@H](CC(=O)O)O |

Canonical SMILES |

CCOC(=O)CC(CC(=O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Engineering Asymmetry: (S)-3-Hydroxyglutarate Ethyl as a Chiral Building Block in Organic Synthesis

Executive Summary

The synthesis of enantiopure active pharmaceutical ingredients (APIs) relies heavily on the availability of versatile chiral building blocks. Ethyl (S)-3-hydroxyglutarate (often referred to as (S)-3-EHG or monoethyl (S)-3-hydroxyglutarate) stands out as a critical intermediate in the synthesis of statins, branched-chain nucleoside analogues, and complex chiral lactones. This technical guide explores the biocatalytic desymmetrization pathways used to synthesize (S)-3-EHG, details self-validating experimental protocols, and analyzes the kinetic and thermodynamic causality behind process optimization.

The Mechanistic Role of (S)-3-EHG in Asymmetric Synthesis

Diethyl 3-hydroxyglutarate is a prochiral molecule possessing a plane of symmetry. The selective hydrolysis of one of its enantiotopic ester groups breaks this symmetry, yielding a chiral monoester.

While chemical desymmetrization often requires stoichiometric amounts of expensive chiral auxiliaries, enzymatic desymmetrization using hydrolases provides a highly enantioselective, green alternative [1]. Specifically, the (S)-enantiomer is highly sought after for its bifunctional nature: it possesses both a reactive carboxylic acid for immediate coupling or reduction, and an ethyl ester that remains protected for downstream elongation. This orthogonal reactivity is the cornerstone of its utility in synthesizing the chiral side chains of blockbusters like Atorvastatin and Rosuvastatin [3].

Biocatalytic Desymmetrization: The Causality of Enzyme Selection

The synthesis of (S)-3-EHG is most efficiently achieved via the asymmetric hydrolysis of diethyl 3-hydroxyglutarate using Candida antarctica Lipase B (CALB) , commercially available in its immobilized form as Novozym 435 [1].

Why Novozym 435?

The choice of CALB is not arbitrary. CALB features a highly specific, funnel-like active site with a stereospecificity pocket that perfectly accommodates the pro-S ethyl ester group of 3-hydroxyglutarate. The carbonyl oxygen of the substrate integrates with the Ser105 residue of the enzyme via hydrogen bonding, forming a stable acyl-enzyme intermediate [4]. This precise spatial arrangement lowers the activation energy exclusively for the pro-S ester, leaving the pro-R ester intact.

Caption: Biocatalytic desymmetrization of diethyl 3-hydroxyglutarate to (S)-3-EHG.

Experimental Methodology: A Self-Validating Protocol

To ensure high enantiomeric excess (ee) and reproducibility, the protocol must be treated as a self-validating system where pH and conversion rates act as real-time quality control metrics.

Step-by-Step Synthesis of (S)-3-EHG

-

Substrate Preparation: Dissolve 0.1 M of diethyl 3-hydroxyglutarate in a 0.1 M sodium phosphate buffer (pH 7.0). Causality: A neutral pH prevents spontaneous, non-selective chemical hydrolysis of the ester bonds.

-

Biocatalyst Addition: Add 50 mg/mL of Novozym 435 to the reaction vessel.

-

Reaction Incubation & pH Stat Control (Self-Validation): Incubate the mixture at 25°C under orbital shaking (150 rpm). As the reaction proceeds, the formation of the carboxylic acid will lower the pH. Use an automated pH-stat titrator to maintain the pH at 7.0 by adding 1.0 M NaOH. Validation: The volume of NaOH consumed directly correlates to the conversion rate, allowing real-time monitoring without interrupting the reaction.

-

In-Process Monitoring: At 45% theoretical conversion (calculated via NaOH consumption), extract a 100 µL aliquot. Derivatize with (R)-(+)-phenylethanamine and analyze via normal-phase LC to confirm the ee is >91% [1, 4].

-

Termination: Halt the reaction at 50% conversion by filtering out the immobilized Novozym 435 beads. (The catalyst can be washed with cold buffer and reused up to 10 times with minimal activity loss [1]).

-

Work-up & Extraction: Extract the unreacted diester with ethyl acetate at pH 7.0. Subsequently, acidify the aqueous layer to pH 2.5 using 2 M HCl to protonate the (S)-3-EHG monoester. Extract the target product with ethyl acetate (3 × 50 mL).

-

Isolation: Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate in vacuo to yield pure (S)-3-EHG.

Caption: Step-by-step experimental workflow for the synthesis and isolation of (S)-3-EHG.

Process Optimization & Quantitative Data

The thermodynamic environment heavily influences the selectivity of CALB. Counterintuitively, while increasing substrate concentration can improve selectivity for highly hydrophobic molecules due to active-site packing, it has the opposite effect on the relatively hydrophilic diethyl 3-hydroxyglutarate [2].

At elevated concentrations, localized pH gradients and altered mass transfer rates around the enzyme microenvironment lead to non-specific hydrolysis, dropping the enantiomeric excess from 91% to 85%[1, 2].

Table 1: Effect of Reaction Conditions on CALB-Catalyzed Desymmetrization

| Substrate Conc. (M) | Temperature (°C) | Solvent System | Conversion (%) | Enantiomeric Excess (ee %) |

| 0.1 | 25 | Aqueous Buffer | 50 | 91 |

| 0.5 | 25 | Aqueous Buffer | 48 | 85 |

| 0.1 | 30 | Biphasic (MTBE) | 52 | 95 |

| 0.1 | 40 | Aqueous Buffer | 55 | 82 |

Data synthesized from established Novozym 435 kinetic profiles [1, 2]. Note the inverse relationship between substrate concentration and ee.

Analytical Validation: Overcoming Chromatographic Blind Spots

Direct chiral resolution of aliphatic monoesters like (S)-3-EHG is notoriously difficult due to the lack of strong UV chromophores and rigid stereocenters.

The Derivatization Solution: To accurately determine the absolute configuration and ee, the extracted (S)-3-EHG must be derivatized. By reacting the monoester with (R)-(+)-phenylethanamine, the enantiomeric monoesters are converted into diastereomeric amides [1, 4].

-

Causality: This transformation serves a dual purpose: it introduces a UV-active phenyl ring for high-sensitivity LC detection (detection limits as low as 0.45 µmol L⁻¹) and creates distinct diastereomeric physicochemical properties, enabling baseline separation on standard normal-phase or achiral GLC columns [4]. Furthermore, absolute configurations can be conclusively proven via X-ray crystallographic structure determination of these co-crystals[1, 5].

Conclusion

Ethyl (S)-3-hydroxyglutarate is an indispensable chiral building block whose value is maximized through precise biocatalytic synthesis. By understanding the causality behind enzyme selection (CALB's Ser105 hydrogen bonding), the thermodynamic limitations of substrate concentration, and the necessity of diastereomeric derivatization for analytical validation, researchers can reliably scale the production of this intermediate for advanced pharmaceutical applications.

References

- Jacobsen, E. E., Hoff, B. H., Moen, A. R., & Anthonsen, T. (2003). "Enantioselective enzymatic preparation of chiral glutaric monocarboxylic acids and amides.

- "Increased Selectivity of Novozym 435 in the Asymmetric Hydrolysis of a Substrate with High Hydrophobicity Through the Use of Deep Eutectic Solvents and High Substrate Concentr

- "Biocatalyzed Synthesis of Statins: A Sustainable Strategy for the Prepar

- "Green synthesis of (R)-3-TBDMSO glutaric acid methyl monoester using Novozym 435 in non-aqueous media.

- "Determination of the Absolute Configuration of Dimethyl (2S,3S)-2- Allyl-3-hydroxyglutarate: A Chiral Building Block for Preparing Branched-Chain Nucleoside Analogues.

A Senior Application Scientist's Guide to the Enzymatic Synthesis of (S)-3-Hydroxyglutarate Ethyl Ester

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of enzymatic pathways for the synthesis of the chiral building block, (S)-3-Hydroxyglutarate ethyl ester. This molecule is a valuable intermediate in the synthesis of various pharmaceuticals, and its stereoselective production is of significant interest. This guide will explore two primary, field-proven enzymatic strategies: the desymmetrization of a prochiral diester using hydrolases and the asymmetric reduction of a keto-ester employing ketoreductases. We will delve into the mechanistic underpinnings of these approaches, provide detailed experimental protocols, and present quantitative data to inform your research and development endeavors.

Introduction: The Significance of this compound Ester

Chiral molecules are the cornerstone of modern drug development, with the majority of new therapeutic agents being single enantiomers. The precise three-dimensional arrangement of atoms in these molecules is critical for their pharmacological activity and safety profile. This compound ester is a key chiral synthon, valued for its versatile functionality that allows for the construction of more complex molecular architectures. Traditional chemical synthesis of this compound often involves multiple steps, the use of hazardous reagents, and can result in racemic mixtures that require challenging and costly resolution. Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative, providing direct access to the desired enantiomer under mild reaction conditions.

Pathway I: Enantioselective Hydrolysis of Diethyl 3-Hydroxyglutarate

This pathway leverages the remarkable ability of certain hydrolases, particularly lipases, to differentiate between enantiotopic groups in a prochiral molecule. The starting material, diethyl 3-hydroxyglutarate, is a symmetrical diester. A stereoselective lipase will preferentially hydrolyze one of the two ester groups, leading to the formation of the desired (S)-monoester.

The Biocatalyst of Choice: Immobilized Candida antarctica Lipase B (Novozym 435)

Candida antarctica lipase B (CALB) is a robust and highly versatile enzyme renowned for its broad substrate specificity and excellent enantioselectivity in a wide range of reactions.[1] Its immobilized form, commercially available as Novozym 435, offers significant advantages for industrial applications, including enhanced stability, ease of recovery, and reusability.[2] In the context of diethyl 3-hydroxyglutarate hydrolysis, Novozym 435 exhibits a strong preference for the pro-(S) ester group, leading to the efficient production of this compound ester with high enantiomeric excess.[3]

Mechanistic Rationale

The enantioselectivity of CALB arises from the specific geometry of its active site. The enzyme's catalytic triad (serine, histidine, and aspartate) is situated within a chiral pocket. The prochiral diethyl 3-hydroxyglutarate molecule can bind to the active site in two possible orientations. However, one orientation, which presents the pro-(S) ester group to the catalytic serine residue, is sterically and electronically more favorable. This preferential binding leads to the selective hydrolysis of the pro-(S) ester, resulting in the accumulation of the (S)-monoester.

Diagram of the Desymmetrization Pathway

Caption: Enzymatic desymmetrization of diethyl 3-hydroxyglutarate.

Experimental Protocol: Enantioselective Hydrolysis

This protocol is based on optimized conditions reported in the literature for achieving high yield and enantioselectivity.[4]

Materials:

-

Diethyl 3-hydroxyglutarate

-

Immobilized Candida antarctica lipase B (Novozym 435)

-

Phosphate buffer (0.1 M, pH 7.0)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate

-

Reaction vessel with temperature and agitation control

-

pH meter and titrator (optional, for monitoring)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a temperature-controlled reaction vessel, add phosphate buffer (pH 7.0).

-

Add diethyl 3-hydroxyglutarate to the buffer to a final concentration of 0.15 mol/L.

-

Initiate agitation at 200 rpm and bring the temperature to 40°C.

-

Enzyme Addition: Once the temperature and agitation are stable, add Novozym 435 to a final concentration of 7 g/L.

-

Reaction Monitoring: Monitor the progress of the reaction by periodically taking samples and analyzing them by chiral HPLC or GC to determine the conversion and enantiomeric excess (ee) of the product. The reaction is typically complete within 24-48 hours.

-

Work-up: Upon completion, filter to remove the immobilized enzyme. The enzyme can be washed with buffer and stored for reuse.

-

Saturate the aqueous reaction mixture with sodium chloride.

-

Extract the product with ethyl acetate (3 x volume of the aqueous phase).

-

Combine the organic extracts and wash with brine.

-

Product Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude this compound ester.

-

Purification: Purify the crude product by column chromatography on silica gel if necessary.

Performance Data

| Parameter | Value | Reference |

| Enzyme | Novozym 435 | [4] |

| Substrate Concentration | 0.15 mol/L | [4] |

| Enzyme Loading | 7 g/L | [4] |

| Temperature | 40°C | [4] |

| pH | 7.0 | [4] |

| Agitation | 200 rpm | [4] |

| Enantiomeric Excess (ee) | >95% | [4] |

| Yield | 98.5% | [4] |

Pathway II: Asymmetric Reduction of Diethyl 3-Oxoglutarate

An alternative and equally powerful strategy involves the asymmetric reduction of a prochiral ketone, diethyl 3-oxoglutarate, to the corresponding chiral alcohol. This transformation is catalyzed by a class of enzymes known as ketoreductases (KREDs) or alcohol dehydrogenases (ADHs).

The Power of Ketoreductases (KREDs)

Ketoreductases are NAD(P)H-dependent oxidoreductases that catalyze the stereoselective reduction of ketones and aldehydes.[5] A vast number of KREDs have been identified from various microorganisms, and many are commercially available in screening kits, allowing for the rapid identification of a suitable biocatalyst for a specific transformation. For the synthesis of (S)-alcohols, KREDs that follow the anti-Prelog stereopreference are desired.

Cofactor Regeneration: A Critical Consideration

A key challenge in using KREDs on a preparative scale is the stoichiometric requirement for the expensive nicotinamide cofactor (NADH or NADPH). To overcome this, a cofactor regeneration system is typically employed. A common and effective approach is to use a second enzyme, such as glucose dehydrogenase (GDH), which oxidizes a cheap co-substrate like glucose, thereby regenerating the reduced cofactor. This allows for the use of a catalytic amount of the cofactor.

Diagram of the Asymmetric Reduction Pathway

Caption: KRED-catalyzed asymmetric reduction with cofactor regeneration.

Whole-Cell Biocatalysis: A Practical Approach

For industrial-scale synthesis, whole-cell biocatalysis offers a practical and cost-effective alternative to using isolated enzymes.[6][7] In this approach, a microorganism, typically E. coli, is engineered to overexpress the desired KRED and, if necessary, the cofactor regenerating enzyme. The whole cells are then used directly as the biocatalyst. This strategy eliminates the need for enzyme purification and provides a cellular environment where the cofactor is naturally present and regenerated by the cell's metabolism.

Experimental Protocol: Whole-Cell Asymmetric Reduction

This protocol provides a general framework for the whole-cell biotransformation of diethyl 3-oxoglutarate. The specific KRED and expression system would need to be selected and optimized for this particular substrate.

Materials:

-

Recombinant E. coli cells expressing a suitable (S)-selective ketoreductase and glucose dehydrogenase

-

Diethyl 3-oxoglutarate

-

Glucose

-

NADP⁺ (catalytic amount)

-

Phosphate buffer (e.g., 100 mM, pH 7.0)

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction

-

Luria-Bertani (LB) medium with appropriate antibiotic

-

Centrifuge

-

Incubator shaker

-

Reaction vessel

Procedure:

-

Cell Culture and Induction: Inoculate a suitable volume of LB medium containing the appropriate antibiotic with a single colony of the recombinant E. coli strain.

-

Grow the culture at 37°C with shaking (e.g., 200 rpm) until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to incubate at a lower temperature (e.g., 20-25°C) for several hours or overnight.

-

Cell Harvesting: Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).

-

Wash the cell pellet with phosphate buffer and resuspend in the same buffer to a desired cell concentration (e.g., 50-100 g/L wet cell weight).

-

Biotransformation: In a reaction vessel, combine the cell suspension, diethyl 3-oxoglutarate (e.g., 10-50 g/L), glucose (e.g., 1.2 equivalents relative to the substrate), and a catalytic amount of NADP⁺ (e.g., 0.1 mM).

-

Incubate the reaction mixture at a suitable temperature (e.g., 30°C) with agitation.

-

Monitoring and Work-up: Monitor the reaction progress by chiral GC or HPLC. Once the reaction is complete, centrifuge to remove the cells.

-

Extract the supernatant with an organic solvent (e.g., ethyl acetate), dry the organic phase, and concentrate to obtain the product.

-

Purification: Purify the product as needed.

Key Considerations for KRED-based Synthesis

-

Enzyme Screening: The selection of the right KRED is crucial for achieving high enantioselectivity and activity. Screening of commercially available KRED libraries against diethyl 3-oxoglutarate is a highly recommended first step.

-

Optimization: Reaction parameters such as pH, temperature, substrate and catalyst loading, and co-solvent addition can significantly impact the performance of the biocatalytic system and should be thoroughly optimized.

-

Cofactor Regeneration: For isolated enzyme systems, the choice and efficiency of the cofactor regeneration system are paramount for economic viability.

Conclusion: A Green and Efficient Future for Chiral Synthesis

Enzymatic synthesis offers a powerful and sustainable platform for the production of high-value chiral intermediates like this compound ester. Both the enantioselective hydrolysis of a prochiral diester with lipases and the asymmetric reduction of a keto-ester with ketoreductases represent viable and scalable strategies. The choice between these pathways will depend on factors such as substrate availability, cost of the biocatalyst, and the specific infrastructure available. As the field of biocatalysis continues to advance through protein engineering and process optimization, we can expect even more efficient and robust enzymatic solutions for the synthesis of complex chiral molecules, paving the way for the development of next-generation pharmaceuticals.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. digital.csic.es [digital.csic.es]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Origins of stereoselectivity in evolved ketoreductases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A strategy to identify a ketoreductase that preferentially synthesizes pharmaceutically relevant (S)-alcohols using whole-cell biotransformation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Whole Cells as Biocatalysts in Organic Transformations - PMC [pmc.ncbi.nlm.nih.gov]

The Chiral Bridge: From (S)-3-Hydroxyglutarate Ethyl Synthesis to 3-Hydroxyglutaric Acid Neuropathology

Executive Summary

The dicarboxylic acid 3-hydroxyglutaric acid (3-OH-GA) and its chiral monoester derivative, (S)-3-hydroxyglutarate ethyl , represent two sides of a critical biochemical coin. In clinical neurochemistry, 3-OH-GA is a potent endogenous neurotoxin and the primary diagnostic biomarker for Glutaric Aciduria Type I (GA-1). Conversely, in synthetic organic chemistry, this compound serves as a highly coveted, enantiomerically pure building block used in the synthesis of blockbuster drugs, including statins (e.g., rosuvastatin) and L-carnitine.

This whitepaper provides an in-depth technical analysis of the pathophysiological mechanisms of 3-OH-GA and outlines the field-proven, self-validating enzymatic protocols required to synthesize its ethyl ester derivative with >99% enantiomeric excess.

Part I: The Pathophysiology of 3-Hydroxyglutaric Acid

Metabolic Bottleneck: Glutaryl-CoA Dehydrogenase Deficiency

3-Hydroxyglutaric acid is a five-carbon dicarboxylic acid formed as an intermediate during the catabolism of the amino acids L-lysine, L-hydroxylysine, and L-tryptophan. In healthy mammalian metabolism, the enzyme glutaryl-CoA dehydrogenase (GCDH) catalyzes the oxidative decarboxylation of glutaryl-CoA into crotonyl-CoA.

However, in the autosomal recessive disorder Glutaric Aciduria Type I (GA-1), mutations in the GCDH gene lead to severe enzyme deficiency. This metabolic roadblock forces the accumulation of glutaryl-CoA, which is subsequently shunted into alternative pathways, resulting in a 100-fold increase of 3-OH-GA in the blood, urine, and cerebrospinal fluid (CSF) [1][1]. Because 3-OH-GA cannot easily cross the blood-brain barrier to exit the central nervous system, it becomes trapped, initiating a cascade of neurodegeneration [2][2].

The Excitotoxicity Paradigm: NMDA Receptor Activation

The structural homology between 3-OH-GA and the excitatory neurotransmitter glutamate allows 3-OH-GA to act as a "false transmitter." In vitro and in vivo models demonstrate that 3-OH-GA is a weak but persistent agonist of the N-methyl-D-aspartate (NMDA) receptor [3][3].

The causality of GA-1's specific window of vulnerability (typically 3 to 36 months of age) lies in receptor subtype expression. The immature brain is dominated by the NR2B subunit of the NMDA receptor, which is highly susceptible to excitotoxicity. 3-OH-GA specifically targets this NR2B subunit, triggering massive intracellular calcium (

Metabolic block in GA-1 leading to 3-OH-GA accumulation and NR2B-mediated excitotoxicity.

Part II: The Synthetic Counterpart: this compound

While the free acid is a pathological agent, its monoesterified derivative, This compound (also known as ethyl (S)-3-hydroxyglutarate), is a highly valuable chiral synthon. The central hydroxyl group and the differentiated terminal carboxylic/ester groups make it an ideal precursor for synthesizing complex, stereospecific pharmaceutical side chains [5][5].

The Challenge of Desymmetrization

Chemical hydrolysis of the prochiral precursor, diethyl 3-hydroxyglutarate, typically yields a racemic mixture or requires expensive, stoichiometric chiral auxiliaries. To achieve the strict enantiomeric purity required for drug development (>99% ee), biocatalytic desymmetrization via enzymatic hemihydrolysis is employed.

Enzyme Selection Causality

Not all hydrolases are created equal. "Classic" esterases like Pig Liver Esterase (PLE) often yield low enantiomeric excess or favor the incorrect stereoisomer. However, immobilized Candida antarctica lipase B (commercially available as Novozym 435 ) possesses a highly specific chiral binding pocket. The steric bulk of the enzyme's active site perfectly accommodates the prochiral diester, selectively hydrolyzing only one ethyl group to yield the target (S)-monoester with near-perfect stereofidelity [6][6].

Quantitative Enzyme Efficacy Comparison

| Biocatalyst | Substrate | Solvent System | Yield (%) | Enantiomeric Excess (ee %) | Predominant Configuration |

| Novozym 435 (C. antarctica) | Diethyl 3-hydroxyglutarate | Phosphate Buffer / DMSO | > 90% | > 99% | (S) |

| Pig Liver Esterase (PLE) | Diethyl 3-hydroxyglutarate | Aqueous Buffer | Moderate | < 50% | Mixed |

| Acinetobacter lwoffii (Whole cell) | Diethyl 3-hydroxyglutarate | Aqueous Buffer | Low | Low | (S) |

| Dimethyl 3-hydroxyglutarate | Aqueous Buffer | Low | 76% | (R) |

Data synthesized from comparative biocatalytic studies on 3-hydroxyglutarate diesters [7][7].

Part III: Protocol - Enantioselective Synthesis of this compound

To ensure scientific integrity, the following protocol is designed as a self-validating system . The inclusion of a biphasic solvent system prevents substrate inhibition, while the final chiral HPLC step acts as the internal quality control mechanism to validate the enantiomeric excess.

Reagents and Materials

-

Substrate: Diethyl 3-hydroxyglutarate (Racemic/Prochiral)

-

Biocatalyst: Novozym 435 (Immobilized Candida antarctica lipase B)

-

Buffer: 0.1 M Phosphate buffer (pH 7.0 - 8.0)

-

Co-solvent: Acetone or DMSO (30% v/v)

-

Extraction Solvent: Ethyl Acetate (EtOAc)

-

Titrant: 1 M HCl and 1 M NaOH

Step-by-Step Methodology

-

Biphasic System Preparation:

-

Causality: Diethyl 3-hydroxyglutarate has limited aqueous solubility. A co-solvent is required to increase bioavailability to the enzyme without denaturing the protein structure.

-

Action: Dissolve 0.2 mmol of diethyl 3-hydroxyglutarate in 0.3 mL of DMSO. Add this solution to 0.7 mL of 0.1 M phosphate buffer (pH 7.0).

-

-

Biocatalytic Initiation:

-

Action: Add 20 mg of Novozym 435 to the mixture.

-

Control: Maintain the reaction vessel at a constant 30°C with continuous magnetic stirring (400 rpm).

-

-

pH Stat Maintenance (The Validation Loop):

-

Causality: As the ester is hydrolyzed into a carboxylic acid, the pH of the microenvironment will drop, potentially inhibiting the lipase.

-

Action: Monitor the reaction continuously for 24 hours. Use an automated pH-stat titrator dispensing 1 M NaOH to maintain the pH strictly at 7.0. The cessation of base consumption self-validates that the reaction has reached equilibrium.

-

-

Quenching and Extraction:

-

Action: Filter the mixture to recover the immobilized Novozym 435 (which can be washed and reused up to 10 times).

-

Action: Acidify the filtrate to pH 2.0 using 1 M HCl to fully protonate the newly formed carboxylic acid group, rendering it lipophilic.

-

Action: Extract the aqueous phase with Ethyl Acetate (3 × 2 mL). Dry the combined organic extracts over anhydrous magnesium sulfate (

) and evaporate under reduced pressure.

-

-

Chiral HPLC Validation:

-

Action: Analyze the crude product using a chiral stationary phase HPLC column (e.g., Chiralcel OD-H) to confirm the (S)-configuration and verify that the ee exceeds 99%.

-

Enzymatic desymmetrization workflow for the synthesis of this compound.

References

-

3-Hydroxy Glutaric Acid - Metabolon. Metabolon. Available at: [Link]

-

3-hydroxyglutaric acid - biocrates. Biocrates. Available at: [Link]

-

3-Hydroxyglutaric and glutaric acids are neurotoxic through NMDA receptors in vitro. ProQuest. Available at: [Link]

-

Evidence that 3-hydroxyglutaric acid interacts with NMDA receptors in synaptic plasma membranes from cerebral cortex of young rats. PubMed / NIH. Available at:[Link]

-

Lipase-catalyzed synthesis of ethyl (R)-2-benzyloxy-2-isopropylhydrogenmalonate: a useful combination of chemical synthesis with enzymatic methods. Taylor & Francis. Available at:[Link]

-

Absolute configurations of monoesters produced by enzyme catalyzed hydrolysis of diethyl 3-hydroxyglutarate. ResearchGate. Available at: [Link]

- Process for enantioselective synthesis of 3-hydroxy-glutaric acid monoesters and use thereof. Google Patents.

Sources

- 1. 3-hydroxyglutaric acid - biocrates [biocrates.com]

- 2. metabolon.com [metabolon.com]

- 3. Evidence that 3-hydroxyglutaric acid interacts with NMDA receptors in synaptic plasma membranes from cerebral cortex of young rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-Hydroxyglutaric and glutaric acids are neurotoxic through NMDA receptors in vitro - ProQuest [proquest.com]

- 5. WO2014140006A1 - Process for enantioselective synthesis of 3-hydroxy-glutaric acid monoesters and use thereof - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

The Discovery, Natural Occurrence, and Biocatalytic Synthesis of (S)-3-Hydroxyglutarate Ethyl

Executive Summary

(S)-3-Hydroxyglutarate ethyl (also known as ethyl (S)-3-hydroxyglutarate or (S)-3-EHG) is a highly valuable chiral building block, primarily utilized in the pharmaceutical industry for the synthesis of statin side-chains, such as those found in rosuvastatin and atorvastatin[1]. While the ethyl ester itself is a product of sophisticated biocatalytic engineering, its parent dicarboxylic acid—3-hydroxyglutaric acid—is a naturally occurring mammalian metabolite[2]. This whitepaper explores the metabolic origins of the parent acid, the discovery of biocatalytic routes to synthesize the (S)-ethyl ester, and provides a field-validated, self-validating protocol for its enantioselective production.

Natural Occurrence: The Metabolic Origins of 3-Hydroxyglutaric Acid

Unlike its synthetic ethyl ester derivative, occurs naturally in human metabolic pathways[2]. It serves as an intermediate in the catabolism of the essential amino acids L-lysine, L-hydroxylysine, and L-tryptophan[3].

Pathophysiological Accumulation in Glutaric Aciduria Type 1 (GA1)

In a healthy metabolic state, these amino acids are converted to glutaryl-CoA, which is subsequently oxidized to crotonyl-CoA by the mitochondrial flavoprotein glutaryl-CoA dehydrogenase (GCDH)[2]. However, in individuals with Glutaric Aciduria Type 1 (GA1)—an autosomal recessive disorder caused by GCDH deficiency—glutaryl-CoA accumulates and is diverted into alternative catabolic pathways[3].

This diversion leads to the massive de novo synthesis and accumulation of glutaric acid and 3-hydroxyglutaric acid in biofluids and tissues, particularly the brain[2]. The endothelial and neurotoxic effects of 3-hydroxyglutaric acid are the primary biochemical drivers of the severe striatal degeneration and dystonia observed in GA1 patients[3].

Metabolic pathway showing 3-hydroxyglutaric acid formation during GCDH deficiency.

Discovery and Pharmaceutical Significance of this compound

While the parent acid is a marker of metabolic disease, the monoethyl ester derivative—[4]—was discovered to be a critical chiral synthon for drug development. The 1,3-diol/hydroxy-acid moiety is the structural hallmark of statins (HMG-CoA reductase inhibitors).

The Shift to Biocatalysis

Historically, synthesizing optically pure (S)-3-EHG via traditional asymmetric chemical synthesis was plagued by low yields, harsh reaction conditions, and poor enantiomeric excess (ee). The breakthrough in its discovery and commercial viability came from bioprospecting and enzyme screening . Researchers identified that naturally occurring soil microbes and their isolated enzymes could perform desymmetrization of prochiral substrates with near-perfect stereoselectivity[5],[1].

Two primary biocatalytic routes were discovered:

-

Nitrilase-Mediated Hydrolysis: Using whole cells of Rhodococcus erythropolis to enantioselectively hydrolyze racemic ethyl 4-cyano-3-hydroxybutyrate into the corresponding (R)- or (S)-ethyl-3-hydroxyglutarate[5].

-

Lipase-Mediated Desymmetrization: Using immobilized Candida antarctica Lipase B (CALB) to perform enantioselective hydrolysis of the prochiral diethyl 3-hydroxyglutarate (3-DHG) directly into (S)-3-EHG[1].

Quantitative Data: Biocatalytic Kinetics

The efficiency of these biocatalytic methods is defined by their kinetic parameters. The table below summarizes the causality behind enzyme selection based on performance metrics.

| Biocatalyst / Enzyme | Substrate | Target Product | Yield (%) | Enantiomeric Excess (ee %) | Vmax (µmol/min/g) | Km (M) |

| Rhodococcus erythropolis (Whole Cell) | Racemic ethyl 4-cyano-3-hydroxybutyrate | (R)-ethyl-3-hydroxyglutarate | 46.2 | > 99.0 | 85.6 | 0.01 |

| Candida antarctica Lipase B (Immobilized) | Diethyl 3-hydroxyglutarate (3-DHG) | This compound | > 85.0 | > 99.0 | High Turnover | N/A |

| Recombinant E. coli (AtNIT2) | Ethyl (R)-4-cyano-3-hydroxybutyrate | (R)-ethyl-3-hydroxyglutarate | 100.0 | > 99.0 | High | N/A |

Note: CALB is highly preferred for the (S)-enantiomer due to its specific active site geometry, which sterically favors the pro-S ester group of the prochiral diethyl substrate, leaving the pro-R ester intact[1].

Experimental Methodology: Self-Validating Protocol for (S)-3-EHG Synthesis

As a Senior Application Scientist, establishing a robust, self-validating protocol is paramount. The following methodology details the desymmetrization of diethyl 3-hydroxyglutarate using immobilized CALB (Novozym 435) to yield this compound.

Rationale and Causality

-

Buffer Selection: A 0.1 M sodium phosphate buffer is used. Causality: Lipases are highly sensitive to localized pH drops caused by the release of the acid byproduct.

-

Auto-Titration: The reaction is maintained strictly at pH 7.0 using an auto-titrator dispensing 1M NaOH. Causality: This prevents spontaneous, non-enantioselective chemical hydrolysis of the ester, which would drastically reduce the final ee%. Furthermore, the volume of NaOH consumed provides a real-time, self-validating kinetic readout of ester cleavage.

-

Immobilization: Novozym 435 is used because the acrylic resin support stabilizes the enzyme's open conformation, maximizing interfacial activation even in an aqueous-dominant monophasic system[1].

Step-by-Step Workflow

-

Preparation of Reaction Matrix: In a 500 mL jacketed reactor, add 200 mL of 0.1 M sodium phosphate buffer (pH 7.0). Equilibrate the temperature to exactly 30°C using a circulating water bath.

-

Substrate Addition: Add 10.0 g (approx. 49 mmol) of diethyl 3-hydroxyglutarate (3-DHG) to the buffer. Stir at 400 RPM to create a uniform emulsion.

-

Initiation: Add 500 mg of immobilized CALB (Novozym 435) to initiate the reaction.

-

Real-Time Monitoring (Self-Validation): Engage the auto-titrator loaded with 1.0 M NaOH. Set the pH stat to 7.0. The reaction progress is directly proportional to the NaOH consumed. 1 equivalent of NaOH (approx. 49 mL) indicates 100% conversion of one ester group.

-

Termination: Once exactly 0.98 equivalents of NaOH are consumed (to prevent over-hydrolysis of the second ester group), terminate the reaction by filtering out the immobilized enzyme through a sintered glass funnel.

-

Extraction and Purification:

-

Wash the aqueous filtrate with ethyl acetate (2 x 50 mL) to remove any unreacted diester.

-

Carefully acidify the aqueous phase to pH 2.5 using 2M HCl. Caution: Do not drop the pH below 2.0 to avoid acid-catalyzed lactonization.

-

Extract the target this compound with ethyl acetate (3 x 100 mL).

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Validation: Confirm the >99% ee via chiral HPLC using a Chiralcel OD-H column (Hexane:Isopropanol 90:10, 1.0 mL/min, UV 210 nm).

Biocatalytic workflow for the enantioselective synthesis of (S)-3-EHG using CALB.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 7018009, this compound." PubChem. Available at:[Link]

-

Biocrates Life Sciences AG. "3-hydroxyglutaric acid." Metabolite of the Month, 14 Nov. 2022. Available at:[Link]

-

Dong, Hua-Ping, et al. "Novel biosynthesis of (R)-ethyl-3-hydroxyglutarate with (R)-enantioselective hydrolysis of racemic ethyl 4-cyano-3-hydroxybutyate by Rhodococcus erythropolis." Applied Microbiology and Biotechnology, vol. 87, no. 4, 2010, pp. 1335-1345. Available at:[Link]

-

Strauss, Kevin A., et al. "Genetic Mapping of Glutaric Aciduria, Type 3, to Chromosome 7 and Identification of Mutations in C7orf10." American Journal of Human Genetics, vol. 78, no. 2, 2006, pp. 323-333. Available at:[Link]

-

ResearchGate. "Absolute configurations of monoesters produced by enzyme catalyzed hydrolysis of diethyl 3-hydroxyglutarate." Available at:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 3-hydroxyglutaric acid - biocrates [biocrates.com]

- 3. Genetic Mapping of Glutaric Aciduria, Type 3, to Chromosome 7 and Identification of Mutations in C7orf10 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C7H12O5 | CID 7018009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Novel biosynthesis of (R)-ethyl-3-hydroxyglutarate with (R)-enantioselective hydrolysis of racemic ethyl 4-cyano-3-hydroxybutyate by Rhodococcus erythropolis - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Silico Elucidation of (S)-3-Hydroxyglutarate Ethyl Esters: From Quantum Mechanics to Biocatalytic Desymmetrization

Topic: Theoretical and Computational Studies of (S)-3-Hydroxyglutarate Ethyl Content Type: In-Depth Technical Guide Audience: Researchers, Computational Chemists, and Drug Development Scientists[1]

Executive Summary & Strategic Relevance

This compound esters (mono- and diethyl forms) are critical chiral synthons in the pharmaceutical industry, serving as the structural backbone for the "statine" side chain found in blockbuster HMG-CoA reductase inhibitors like Rosuvastatin and Atorvastatin.[1]

While synthetic routes are well-documented, the theoretical and computational understanding of these molecules provides the predictive power necessary to optimize their stereoselective synthesis and stability.[1] This guide moves beyond basic characterization, detailing how to employ Density Functional Theory (DFT) and Molecular Docking to rationalize the desymmetrization of diethyl 3-hydroxyglutarate into the bioactive (S)-monoethyl ester.[1]

The Computational Triad

We will explore this molecule through three distinct computational lenses:

-

Quantum Mechanical Profiling: Analyzing intramolecular hydrogen bonding and frontier orbitals to predict reactivity.

-

Biocatalytic Modeling: Using docking and MD to explain the enantioselectivity of lipases/esterases in producing the (S)-enantiomer.

-

ADMET Prediction: Assessing the prodrug potential of the ethyl ester moiety.

Quantum Mechanical Landscape (DFT Studies)

The (S)-3-hydroxyglutarate moiety possesses a flexible carbon backbone capable of forming intramolecular hydrogen bonds (IHBs) between the central hydroxyl group and the carbonyl oxygens of the ester groups. These interactions dictate the molecule's conformational energy landscape.

Conformational Analysis & Stability

Objective: Identify the Global Minimum Energy Conformer (GMEC). Methodology:

-

Level of Theory: B3LYP/6-311++G(d,p) is the standard for organic esters, balancing cost with accuracy for weak interactions like H-bonds.[1]

-

Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model) using water and ethanol to mimic physiological and synthetic environments.[1]

Mechanistic Insight: Theoretical studies reveal that the (S)-enantiomer stabilizes itself through a 6-membered ring-like interaction where the hydroxyl proton donates to the carbonyl oxygen. This "folded" conformation is often 3-5 kcal/mol more stable than the extended linear form in vacuum, though polar solvents (water) attenuate this preference by competing for H-bonds.[1]

Electronic Properties (HOMO-LUMO & QTAIM)

To predict chemical reactivity (e.g., susceptibility to hydrolysis), we analyze the Frontier Molecular Orbitals (FMO).[1]

-

HOMO (Highest Occupied Molecular Orbital): Localized primarily on the carbonyl oxygen lone pairs. High energy indicates nucleophilic character.

-

LUMO (Lowest Unoccupied Molecular Orbital): Localized on the carbonyl carbon. Low energy suggests susceptibility to nucleophilic attack (e.g., by a serine hydrolase).[1]

QTAIM (Quantum Theory of Atoms in Molecules):

Using QTAIM, we calculate the electron density (

Computational Biocatalysis: Modeling Desymmetrization

The industrial value of this compound lies in its production via the enzymatic desymmetrization of the prochiral diethyl 3-hydroxyglutarate. Computational modeling is used to screen enzymes (like Candida antarctica Lipase B, CalB) for (S)-selectivity.[1]

The "Lock and Key" Mechanism in Silico

The challenge is to predict which ester group (pro-S or pro-R) aligns with the enzyme's catalytic triad (Ser-His-Asp).

-

The Tetrahedral Intermediate: Docking studies must not just dock the substrate, but model the transition state mimic (tetrahedral intermediate).[1]

-

Chiral Recognition: In the (S)-selective pocket, the hydroxyl group of the substrate often forms a critical H-bond with a residue (e.g., Thr40 in CalB) that anchors the substrate, positioning the pro-S ester group for nucleophilic attack by Serine.[1]

Visualization of the Biocatalytic Pathway

The following diagram illustrates the computational logic flow for optimizing this enzymatic process.

Caption: Computational workflow for predicting enantioselectivity in the enzymatic desymmetrization of diethyl 3-hydroxyglutarate.

Experimental Protocols (In-Silico)

Protocol A: DFT Optimization & Frequency Calculation

Software: Gaussian 16 / ORCA 5.0 Purpose: To determine the precise 3D geometry and thermodynamic stability of the (S)-enantiomer.

-

Input Preparation:

-

Route Section Setup:

-

#P B3LYP/6-311++G(d,p) Opt Freq SCRF=(Solvent=Water)

-

Note: The Freq keyword is mandatory to verify the stationary point (zero imaginary frequencies) and to calculate Zero-Point Energy (ZPE).

-

-

Analysis:

-

Extract the Total Energy (Hartree).

-

Visualize the HOMO/LUMO surfaces (Isovalue = 0.02).

-

Perform NBO analysis (Pop=NBO) to quantify the stabilization energy (

) of the lone pair interactions.[1]

-

Protocol B: Molecular Docking for Enantioselectivity

Software: AutoDock Vina / PyRx Purpose: To predict if a specific lipase will produce the (S) or (R) ester.[1]

-

Ligand Preparation:

-

Generate both (S)- and (R)-monoethyl ester transition state analogs (tetrahedral geometry at the carbonyl carbon).

-

Save as PDBQT format, ensuring rotatable bonds are defined (especially the ethyl chain).

-

-

Receptor Preparation:

-

Download the enzyme structure (e.g., CalB, PDB: 1TCA) from RCSB.[1]

-

Remove water molecules and co-crystallized ligands.

-

Add polar hydrogens and Kollman charges.

-

-

Grid Box Definition:

-

Center the grid box on the catalytic Serine residue (e.g., Ser105).[1]

-

Dimensions:

Å.

-

-

Execution & Scoring:

-

Run Vina with exhaustiveness = 8.

-

Success Criterion: The catalytic distance (Ser-O to Carbonyl-C) must be

Å. Compare the Binding Affinity (

-

Quantitative Data Summary

The following table summarizes typical theoretical values derived from B3LYP/6-311++G(d,p) calculations for Diethyl 3-hydroxyglutarate (D3HG), a close proxy for the ethyl ester system.

| Property | Value (Vacuum) | Value (Water) | Significance |

| Dipole Moment (Debye) | 2.45 | 4.61 | Higher polarity in water indicates good solubility and solvation stability.[1] |

| HOMO Energy (eV) | -7.21 | -7.45 | Indicates resistance to oxidation (stable molecule).[1] |

| LUMO Energy (eV) | -0.85 | -0.92 | Soft electrophile; reacts readily with enzymatic nucleophiles.[1] |

| H-L Gap (eV) | 6.36 | 6.53 | Large gap implies high chemical stability (hard molecule).[1] |

| Rotational Barrier | ~5.2 kcal/mol | ~3.8 kcal/mol | Low barrier allows enzyme active sites to induce fit easily. |

Data synthesized from comparative DFT studies on glutarate derivatives [1].

References

-

VISTAS. (2024). Solute-solvent interactions, electrostatic & covalent surface analysis, and pharmacokinetic studies via in-silico simulation on diethyl 3-hydroxyglutarate. Retrieved from [Link][1][2]

-

Wang, Y-F., et al. (2025).[1][3] Biocatalytic kinetic resolution for efficient and enantioselective synthesis of δ-haloalcohols and tetrahydrofurans. ResearchGate. Retrieved from [Link]

-

NIST Chemistry WebBook. Diethyl 3-hydroxyglutarate. Retrieved from [Link][1]

-

PubChem. Diethyl 3-hydroxyglutarate (Compound). Retrieved from [Link][1]

-

Tang, R., et al. (2010).[1] Novel biosynthesis of (R)-ethyl-3-hydroxyglutarate with (R)-enantioselective hydrolysis. PubMed.[4] Retrieved from [Link]

Sources

Methodological & Application

Application Note: Leveraging (S)-3-Hydroxyglutarate Ethyl as a Cell-Permeable Metabolic Tracer in In Vitro Models

Introduction & Rationale

The accumulation of 3-hydroxyglutaric acid (3-HGA) is the primary biochemical hallmark and neurotoxic driver of Glutaric Aciduria Type I (GA-1), an inborn error of metabolism caused by glutaryl-CoA dehydrogenase (GCDH) deficiency[1][2]. Understanding the precise metabolic rerouting, TCA cycle interference, and neurotoxicity mechanisms of 3-HGA requires robust in vitro models[3].

However, a fundamental challenge in studying dicarboxylic acids like 3-HGA in cell culture is their highly polar nature. At physiological pH (7.4), 3-HGA is fully ionized, resulting in severe electrostatic repulsion by the hydrophobic plasma membrane and exceptionally poor cellular uptake[4].

The Solution: To bypass the membrane permeability barrier, researchers utilize the ethyl ester of (S)-3-hydroxyglutarate . By masking the polar carboxylate groups with lipophilic ethyl groups, the molecule acts as a cell-permeable prodrug. Once inside the cell, ubiquitous intracellular esterases cleave the ester bonds, trapping the active, polar (S)-3-HGA within the cytosol and mitochondria[5]. When synthesized with stable isotopes (e.g.,

Mechanistic Overview

As a Senior Application Scientist, it is critical to understand why this esterification strategy works and how it interacts with cellular machinery. The passive diffusion of the ethyl ester avoids the need for specialized organic anion transporters (OATs), ensuring uniform tracer loading across diverse cell lines (e.g., primary astrocytes, neurons, or macrophages).

Once hydrolyzed, the active (S)-3-HGA can interfere with alpha-ketoglutarate-dependent processes or be further metabolized. Because 3-HGA is structurally nearly identical to the oncometabolite 2-hydroxyglutarate (2-HG) and itaconate derivatives, precise chromatographic separation is mandatory to prevent misidentification[8].

Cellular uptake and esterase-mediated activation of (S)-3-HGA ethyl ester.

Experimental Protocol: A Self-Validating System

To ensure trustworthiness and reproducibility, this protocol incorporates a Self-Validating System . By spiking in a non-endogenous internal standard (

Phase 1: Tracer Loading & Incubation

-

Preparation: Dissolve

-labeled (S)-3-Hydroxyglutarate ethyl in pure DMSO to create a 100 mM stock. -

Cell Seeding: Culture cells (e.g., primary astrocytes) in 6-well plates until 80% confluent.

-

Loading: Dilute the tracer into pre-warmed culture media to a final concentration of 1 mM (ensure final DMSO concentration is

). -

Incubation: Incubate cells for 4 to 24 hours. Causality Note: The time window must be optimized per cell line; sufficient time is required for esterases to cleave the ethyl groups, but prolonged exposure to the ethanol byproduct of cleavage can induce mild cytotoxicity.

Phase 2: Metabolic Quenching & Extraction

-

Washing: Rapidly aspirate media and wash cells twice with ice-cold PBS to remove extracellular tracer.

-

Quenching: Immediately add 1 mL of pre-chilled 80% Methanol (-80°C) per well. Causality Note: Rapid temperature drop and organic solvent instantly denature metabolic enzymes, "freezing" the metabolite pools in their current state.

-

Internal Standard Spike (Self-Validation): Add 5 nmol of

-3-hydroxyglutarate to the methanol extract[6][7]. -

Harvesting: Scrape cells, transfer to microcentrifuge tubes, and incubate at -80°C for 15 minutes to ensure complete cell lysis.

-

Phase Separation: Centrifuge at 15,000 x g for 15 minutes at 4°C. Transfer the metabolite-rich supernatant to a new vial and evaporate to dryness under a gentle nitrogen stream.

Phase 3: GC-MS Derivatization

-

Methoximation: Add 30 µL of Methoxyamine-HCl in pyridine (20 mg/mL). Incubate at 37°C for 90 minutes.

-

Silylation: Add 50 µL of MTBSTFA (with 1% TBDMCS) to form tert-butyldimethylsilyl (TBDMS) derivatives[6]. Incubate at 60°C for 60 minutes. Causality Note: Silylation replaces active hydrogens on hydroxyl and carboxyl groups, drastically increasing volatility and thermal stability for GC-MS analysis.

Step-by-step GC-MS analytical workflow for metabolic tracing.

Data Presentation & Interpretation

The following table demonstrates how to structure and interpret the quantitative data obtained from the GC-MS analysis. By comparing the Total Pool Size against the

Table 1: Representative GC-MS Quantification of Intracellular Metabolites (24h Post-Loading)

| Target Analyte | Retention Time (min) | Total Pool Size (nmol/mg protein) | Esterase Cleavage Efficiency | |

| (S)-3-HGA (Active Acid) | 18.16 | 45.2 ± 3.1 | 92.4% | N/A |

| Intact (S)-3-HGA Ethyl Ester | 22.40 | 1.8 ± 0.4 | 98.1% | ~96.1% (Self-Validation) |

| 14.35 | 12.5 ± 1.2 | 4.2% | N/A | |

| Glutamate | 15.80 | 85.0 ± 5.5 | 1.8% | N/A |

Data Interpretation Note: The high esterase cleavage efficiency (>96%) validates the use of the ethyl ester prodrug. The minimal

References

-

Ko et al. (2018). Using Stable Isotopes in Bone Marrow Derived Macrophage to Analyze Metabolism. Bio-Protocol. 6

-

Sauer et al. (2006). Intracerebral accumulation of glutaric and 3-hydroxyglutaric acids secondary to limited flux across the blood-brain barrier constitute a biochemical risk factor for neurodegeneration in glutaryl-CoA dehydrogenase deficiency. Journal of Neurochemistry (via ResearchGate). 4

-

Jafari et al. (2013). Ammonium accumulation and cell death in a rat 3D brain cell model of glutaric aciduria type I. PLoS One (via Science.gov). 9

-

Boyd et al. (2016). Proposed recommendations for diagnosing and managing individuals with glutaric aciduria type I. J Inherit Metab Dis. 2

-

Chen et al. (2025). Itaconate is metabolized to 2-hydroxymethylsuccinate through a CoA-independent degradation pathway in mitochondria. bioRxiv. 8

-

Corral et al. (2025). C7orf10 encodes succinate-hydroxymethylglutarate CoA-transferase, the enzyme that converts glutarate to glutaryl-CoA. ResearchGate.5

Sources

- 1. 3-Hydroxyglutaric acid analytical standard 638-18-6 [sigmaaldrich.com]

- 2. inbornerrors.ch [inbornerrors.ch]

- 3. l-2-hydroxyglutaric acid increases: Topics by Science.gov [science.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. bio-protocol.org [bio-protocol.org]

- 7. Using Stable Isotopes in Bone Marrow Derived Macrophage to Analyze Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. orotic aciduria reveals: Topics by Science.gov [science.gov]

Application Note: Analytical Workflows for the Detection of (S)-3-Hydroxyglutarate Ethyl in Biological Matrices

Introduction & Mechanistic Context

(S)-3-Hydroxyglutarate ethyl—formally known as (3S)-5-ethoxy-3-hydroxy-5-oxopentanoic acid[1]—is a critical chiral intermediate utilized in the synthesis of active pharmaceutical ingredients (APIs), most notably statin drugs such as Rosuvastatin[2]. In modern green chemistry and drug development, this compound is frequently synthesized via enantioselective whole-cell biocatalysis (e.g., using Rhodococcus erythropolis or recombinant Escherichia coli) from racemic precursors[2][3].

Detecting and quantifying this specific enantiomer in complex biological matrices (such as whole-cell bioconversion broths or cellular extracts) presents a unique analytical challenge. The matrix is rich in proteins, residual salts, and competing metabolites, while the analyte itself possesses both a polar hydroxyl group and an ionizable carboxylic acid group. This application note details a self-validating, dual-modality analytical workflow combining Chiral HPLC/LC-MS (for enantiomeric excess determination) and GC-MS (for high-sensitivity structural confirmation and yield quantification)[4][5].

Experimental Design & Causality (E-E-A-T)

As a Senior Application Scientist, it is critical to understand the causality behind sample preparation rather than merely following a protocol. The structural properties of this compound dictate the following experimental choices:

-

pH-Driven Extraction Causality: The molecule is a monoester with a free carboxylic acid moiety (pKa

4.3). At the physiological pH of a bioconversion broth (pH 7.0–8.0), the compound exists as a highly hydrophilic carboxylate anion, making direct organic extraction impossible. Acidifying the matrix to pH 2.0 fully protonates the carboxyl group, shifting its partition coefficient ( -

Derivatization Causality for GC-MS: The free hydroxyl and carboxyl groups cause severe peak tailing and thermal degradation on standard non-polar GC columns. We utilize MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide) rather than standard TMS reagents. MTBSTFA yields tert-butyldimethylsilyl (TBDMS) derivatives, which are vastly more stable to ambient moisture and produce a highly diagnostic

base peak via the predictable loss of the tert-butyl group. -

Mobile Phase Causality for Chiral HPLC: When resolving the (S) and (R) enantiomers on an amylose-based chiral stationary phase, the free carboxylic acid will interact non-specifically with the stationary phase, destroying enantiomeric resolution (

). Adding 0.1% Trifluoroacetic acid (TFA) to the mobile phase suppresses this ionization, ensuring sharp, baseline-resolved peaks.

Analytical Workflow Architecture

Workflow for the extraction and dual-modality analysis of this compound.

Step-by-Step Methodologies

Protocol A: Matrix Extraction (Self-Validating System)

This protocol isolates the target analyte from the protein-rich biological matrix while utilizing an internal standard to continuously validate extraction efficiency.

-

Internal Standard (IS) Spiking: Transfer 1.0 mL of the biological sample (e.g., whole-cell bioconversion broth) to a 15 mL centrifuge tube. Spike with 50 µL of Tropic Acid (1 mg/mL) as an internal standard. Validation Check: Tropic acid mimics the extraction behavior of the target analyte; final IS recovery must exceed 85% to validate the run.

-

Protein Precipitation & Acidification: Add 100 µL of 6 M HCl to the sample to drop the pH to

2.0. Vortex for 30 seconds. The low pH protonates the target analyte and precipitates denatured biocatalytic proteins. -

Liquid-Liquid Extraction (LLE): Add 3.0 mL of LC-MS grade Ethyl Acetate. Vortex vigorously for 2 minutes to force partitioning.

-

Phase Separation: Centrifuge at 4,000

g for 10 minutes at 4°C. A distinct protein pellet will form at the aqueous/organic interface. -

Aliquoting: Carefully transfer the upper organic layer (ethyl acetate) to a clean glass vial. Split the extract into two equal 1.0 mL aliquots (one for LC, one for GC) and evaporate to dryness under a gentle stream of ultra-high-purity nitrogen at 30°C.

Protocol B: Chiral HPLC-UV / LC-MS (Enantiomeric Purity)

This protocol resolves the (S)-enantiomer from the (R)-enantiomer to determine the enantiomeric excess (ee%) of the bioconversion[3].

-

Reconstitution: Reconstitute the dried LC aliquot in 500 µL of Hexane:Isopropanol (90:10, v/v). Filter through a 0.22 µm PTFE syringe filter.

-

System Suitability Check: Inject a racemic standard of ethyl 3-hydroxyglutarate. Validation Check: Ensure the resolution (

) between the (R) and (S) peaks is -

Chromatographic Conditions:

-

Column: Chiralpak AD-H (250

4.6 mm, 5 µm). -

Mobile Phase: Hexane / Isopropanol / Trifluoroacetic acid (90:10:0.1, v/v/v). Note: TFA is mandatory to prevent carboxylate tailing.

-

Flow Rate: 0.8 mL/min (Isocratic).

-

Detection: UV at 210 nm (carbonyl absorption) and ESI-MS in negative ion mode (

at m/z 175.06).

-

-

Analysis: Inject 10 µL of the sample. Calculate the ee% based on the integrated area of the (S) peak versus the (R) peak.

Protocol C: GC-MS Analysis with Silylation (Structural Confirmation)

This protocol provides absolute quantitation and high-confidence structural verification.

-

Derivatization: To the dried GC aliquot, add 50 µL of anhydrous Pyridine and 50 µL of MTBSTFA containing 1% TBDMCS.

-

Incubation: Seal the vial and incubate at 60°C for 45 minutes. Validation Check: Always run a "Derivatization Blank" (reagents only) to ensure no ghost peaks or carryover exist at the target retention time.

-

Chromatographic Conditions:

-

Column: HP-5MS capillary column (30 m

0.25 mm ID, 0.25 µm film thickness). -

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program: 100°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min).

-

Injection: 1 µL, Split ratio 10:1, Injector temp 250°C.

-

-

Mass Spectrometry: Operate in Electron Impact (EI) mode at 70 eV. Monitor the diagnostic fragments (see Table 2).

Quantitative Data Presentation

Table 1: Comparison of Analytical Modalities

| Parameter | Chiral HPLC-UV / LC-MS | GC-MS (Derivatized) |

|---|---|---|

| Column Chemistry | Amylose tris(3,5-dimethylphenylcarbamate) | 5% Phenyl Arylene / 95% Dimethylpolysiloxane |

| Analyte State | Underivatized (Protonated via TFA) | Di-TBDMS Derivatized (MW: 404.61) |

| Detection Mode | UV (210 nm) / ESI(-) m/z 175.06 | EI (70 eV), Selected Ion Monitoring (SIM) |

| Primary Output | Enantiomeric Excess (ee%) | Absolute Quantitation & Yield |

| Matrix Tolerance | Moderate (Requires strict filtration) | High (Proteins removed via LLE) |

Table 2: GC-MS Diagnostic Ions for Di-TBDMS this compound

| Ion (m/z) | Structural Assignment | Analytical Significance |

|---|

| 404 |

References

Sources

- 1. This compound | C7H12O5 | CID 7018009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Novel biosynthesis of (R)-ethyl-3-hydroxyglutarate with (R)-enantioselective hydrolysis of racemic ethyl 4-cyano-3-hydroxybutyate by Rhodococcus erythropolis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. silverstripe.fkit.hr [silverstripe.fkit.hr]

- 4. researchgate.net [researchgate.net]

- 5. bcrti.co.in [bcrti.co.in]

Application Note: (S)-3-Hydroxyglutarate Ethyl in Metabolic Disorder Research

Topic: Application of (S)-3-Hydroxyglutarate Ethyl in Metabolic Disorder Research Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals

From Chiral Synthon to Disease Modeling

Executive Summary

This compound (specifically Ethyl (S)-3-hydroxyglutarate , the mono-ethyl ester) occupies a critical dual niche in metabolic disorder research. Primarily, it serves as a high-value chiral building block in the synthesis of HMG-CoA reductase inhibitors (statins), the cornerstone therapy for dyslipidemia and metabolic syndrome. Secondarily, it functions as a cell-permeable prodrug for 3-hydroxyglutaric acid (3-HG), enabling the precise modeling of neurotoxicity in Glutaric Aciduria Type I (GA-I) by bypassing the membrane transport limitations of the free acid.

This guide details the protocols for generating this chiral intermediate via biocatalysis and applying it to in vitro disease models, bridging the gap between synthetic chemistry and metabolic pathophysiology.

Core Application 1: Chiral Synthon for Statin Development

Context: Statins (e.g., Atorvastatin, Rosuvastatin) require precise stereochemistry at the 3-hydroxy position of the glutarate side chain to effectively inhibit HMG-CoA reductase. The (S)-enantiomer of ethyl 3-hydroxyglutarate is a key precursor. Chemical synthesis often yields racemates; therefore, enzymatic desymmetrization is the industry standard for high enantiomeric excess (ee).

Protocol A: Biocatalytic Desymmetrization of Diethyl 3-Hydroxyglutarate

Objective: To selectively hydrolyze diethyl 3-hydroxyglutarate (racemic) into ethyl (S)-3-hydroxyglutarate using immobilized Candida antarctica Lipase B (CALB).

Materials

-

Substrate: Diethyl 3-hydroxyglutarate (purity >98%).[1]

-

Biocatalyst: Immobilized Lipase B from Candida antarctica (e.g., Novozym 435).

-

Solvent System: Phosphate buffer (50 mM, pH 7.0) / Diisopropyl ether (1:1 v/v biphasic system) or pure organic solvent for transesterification routes.

-

Equipment: Thermostated orbital shaker, HPLC (Chiralpak AD-H column).

Workflow

-

Preparation : Dissolve 100 mM Diethyl 3-hydroxyglutarate in the reaction medium (e.g., 10 mL phosphate buffer).

-

Initiation : Add immobilized CALB (10 mg/mL loading).

-

Incubation : Incubate at 30°C with orbital shaking (200 rpm).

-

Mechanistic Note: The lipase preferentially hydrolyzes the (R)-ester bond of the prochiral diester or kinetically resolves the racemate, leaving the desired (S)-monoester or producing it directly depending on the specific enzyme strain and conditions. For CALB, the hydrolysis of the pro-R group typically yields the (S)-monoester due to the change in Cahn-Ingold-Prelog priority.

-

-

Monitoring : Aliquot 50 µL every 2 hours. Extract with ethyl acetate and analyze via chiral HPLC.

-

Target Endpoint: >95% ee of Ethyl (S)-3-hydroxyglutarate.

-

-

Termination : Filter off the immobilized enzyme (recyclable).

-

Purification : Acidify aqueous phase to pH 3.0, extract with ethyl acetate, and concentrate under reduced pressure.

Data Output Specification:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 25°C - 35°C | >40°C degrades enantioselectivity. |

| pH | 7.0 - 7.5 | Acidic pH deactivates catalytic triad. |

| Enzyme Loading | 5 - 20 mg/mL | Higher loading increases rate but not selectivity. |

Core Application 2: In Vitro Disease Modeling (Glutaric Aciduria Type I)

Context: Glutaric Aciduria Type I (GA-I) is caused by Glutaryl-CoA Dehydrogenase (GCDH) deficiency, leading to the accumulation of 3-hydroxyglutaric acid (3-HG). 3-HG is structurally similar to glutamate and causes excitotoxicity. However, 3-HG (free acid) has poor blood-brain barrier (BBB) and cellular permeability in culture. Ethyl (S)-3-hydroxyglutarate acts as a "Trojan horse," crossing membranes before being hydrolyzed by intracellular esterases to release the toxic 3-HG payload directly into the mitochondria/cytosol.

Protocol B: Induction of Metabolic Excitotoxicity in Neuronal Cultures

Objective: To model GA-I induced mitochondrial dysfunction using the ethyl ester derivative.

Materials

-

Cell Line: Primary striatal neurons (rat/mouse) or SH-SY5Y differentiated cells.

-

Reagent: Ethyl (S)-3-hydroxyglutarate (dissolved in DMSO, stock 100 mM).

-

Assays: MTT Assay (viability), JC-1 dye (mitochondrial potential).

Workflow

-

Seeding : Plate neurons at

cells/well in 96-well plates. Differentiate for 7 days (if using SH-SY5Y). -

Treatment : Replace media with Neurobasal media containing Ethyl (S)-3-hydroxyglutarate.

-

Dose Ranging: 0.1 mM, 0.5 mM, 1.0 mM, 5.0 mM.

-

Control: Vehicle (DMSO < 0.1%) and Free 3-HG (to demonstrate superior potency of the ester).

-

-

Incubation : 24 - 48 hours at 37°C, 5% CO2.

-

Readout 1 (Mitochondrial Potential) :

-

Wash cells with PBS.

-

Incubate with JC-1 dye (2 µM) for 30 min.

-

Measure fluorescence ratio (Red/Green aggregates vs monomers). A decrease indicates depolarization.

-

-

Readout 2 (ROS Generation) :

-

Use DCFDA (20 µM) staining to detect reactive oxygen species generated by Krebs cycle inhibition.

-

Mechanistic Validation: The ester bypasses the dicarboxylate transporter bottleneck. Once inside, non-specific esterases cleave the ethyl group. The resulting (S)-3-HG competes with succinate at mitochondrial Complex II and stimulates NMDA receptors, mimicking the acute metabolic crisis of GA-I patients.

Pathway Visualization & Logic

The following diagram illustrates the dual utility of the molecule: the synthetic pathway for drug development and the biological pathway for disease modeling.

Caption: Figure 1. Dual application pathways of Ethyl (S)-3-Hydroxyglutarate. Left: Biocatalytic production for statin synthesis. Right: Mechanism of action as a cell-permeable prodrug for inducing GA-I neurotoxicity.

Emerging Research: Direct Pharmacological Activity

Recent in silico and docking studies suggest that diethyl 3-hydroxyglutarate itself may possess intrinsic anti-hypercholesterolemic activity independent of its conversion to statins. Molecular docking reveals high-affinity binding to HMG-CoA reductase active sites, stabilized by hydrogen bonding at the O4/O5 positions. While early-stage, this suggests the ester might serve as a lead compound for non-statin lipid modulators.

References

-

Dong, H. P., Wang, Y. J., & Zheng, Y. G. (2010). Enantioselective hydrolysis of diethyl 3-hydroxyglutarate to ethyl (S)-3-hydroxyglutarate by immobilized Candida antarctica lipase B. Journal of Molecular Catalysis B: Enzymatic, 66(1-2), 90-94. Link

-

Lawrence, M., Rajesh, P., Thirunavukkarasu, M., & Muthu, S. (2023). Solute-solvent interactions, Electrostatic & covalent surface analysis, and pharmacokinetic studies via in-silico simulation on diethyl 3-hydroxyglutarate: anti-hypercholesterolemia activity.[2][3] Journal of Molecular Liquids, 382, 121940. Link

-

Kölker, S., et al. (2004). The pathomechanisms of glutaric aciduria type I: therapeutic targets and new perspectives. Journal of Inherited Metabolic Disease, 27, 805–812. Link

-

Patel, R. N. (2019). Biocatalyzed Synthesis of Statins: A Sustainable Strategy for the Preparation of Valuable Drugs. Catalysts, 9(12), 1008. Link

Sources

Application Note: High-Performance GC-MS Profiling of (S)-3-Hydroxyglutarate Ethyl Esters

Part 1: Executive Summary & Chemical Logic

The Analytical Challenge

(S)-3-Hydroxyglutarate ethyl esters (mono- or di-ethyl) are critical chiral building blocks in the synthesis of HMG-CoA reductase inhibitors (statins) and serve as diagnostic markers in metabolic profiling. However, their direct analysis via Gas Chromatography (GC) is compromised by two factors:

-

Thermal Instability & Polarity: The free hydroxyl (-OH) group and any free carboxylic acid (-COOH) functionalities form strong intermolecular hydrogen bonds, leading to peak tailing, adsorption in the injector liner, and poor sensitivity.

-

Stereochemical Integrity: While 3-hydroxyglutaric acid itself is a meso (achiral) compound, its mono-ethyl ester possesses a chiral center at C3. Distinguishing the pharmacologically active (S)-enantiomer from the (R)-impurity requires specific derivatization or chiral stationary phases.

The Solution: Orthogonal Derivatization

This guide details a robust protocol for the Silylation of Ethyl 3-Hydroxyglutarates . By blocking the labile hydroxyl group with a Trimethylsilyl (TMS) moiety, we increase volatility and thermal stability.

-

If analyzing the Diester: The protocol targets the single -OH group.

-

If analyzing the Monoester: The protocol targets both the -OH and the free -COOH, preventing on-column disproportionation.

Part 2: Chemical Strategy & Mechanism[1]

The derivatization relies on Nucleophilic Substitution (SN2) at the silicon atom. We utilize BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) catalyzed by TMCS (Trimethylchlorosilane).[1][2]

Reaction Pathways[1]

-

Target Analyte: Ethyl (S)-3-hydroxyglutarate (Mono- or Diester).

-

Reagent: BSTFA + 1% TMCS.

-

Mechanism: The silyl donor replaces the active protic hydrogens.[1][3][4]

-

-OH Group

-O-TMS Ether (Critical for peak shape). -

Free -COOH (if monoester)

-COO-TMS Ester (Critical for volatility).

-

Caption: Reaction pathway converting polar ethyl hydroxyglutarates into volatile TMS derivatives. The reaction is driven by the formation of the strong Si-O bond.

Part 3: Experimental Protocol

A. Reagents & Equipment[1][2][3][4][5][6][7][8][9][10]

-

Reagent: BSTFA + 1% TMCS (Sigma-Aldrich/Supelco or equivalent).

-

Solvent: Anhydrous Pyridine (acts as an acid scavenger and catalyst).

-

Internal Standard: Undecane or Dicyclohexyl phthalate (depending on boiling point range).

-

Vials: Silanized glass reaction vials (2 mL) with PTFE-lined caps.

B. Step-by-Step Derivatization Workflow

This protocol is optimized for Ethyl (S)-3-hydroxyglutarate (Mono- or Diester).

-

Sample Preparation:

-

Weigh 1–2 mg of the sample into a reaction vial.

-

Note: If the sample is in aqueous solution, evaporate to complete dryness using a nitrogen stream at 40°C. Moisture is the enemy of silylation.

-

-

Solubilization:

-

Add 50 µL of Anhydrous Pyridine . Vortex for 10 seconds to dissolve.

-

Why Pyridine? It catalyzes the silylation of sterically hindered hydroxyls and neutralizes HCl formed from TMCS.

-

-

Derivatization Reaction:

-

Add 100 µL of BSTFA + 1% TMCS .

-

Flush the headspace with dry nitrogen and cap tightly.

-

Incubate at 70°C for 30 minutes.

-

Validation: The solution should remain clear. Cloudiness indicates moisture contamination (hydrolysis of BSTFA).

-

-

Termination & Dilution:

C. GC-MS Parameters (Recommended)

| Parameter | Setting | Rationale |

| Column | DB-5MS UI (30m x 0.25mm x 0.25µm) | Standard non-polar phase for silylated esters. |

| Inlet | Split (10:1) @ 260°C | High split ratio prevents column overload; high temp ensures rapid volatilization. |

| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) | Standard efficiency flow rate. |

| Oven Program | 60°C (1 min) | Slow ramp separates the mono-ester TMS from the di-ester TMS. |

| Transfer Line | 280°C | Prevents condensation of high-boiling derivatives. |

| MS Source | EI (70 eV), 230°C | Standard ionization. Look for [M-15]⁺ (Loss of Methyl) and [M-90]⁺ (Loss of TMS-OH). |

Part 4: Chiral Resolution (Critical for (S)-Enantiomers)

If your objective is to confirm the (S)-configuration of a mono-ethyl ester, the standard DB-5MS column described above is insufficient; it will co-elute the (R) and (S) enantiomers.

To separate enantiomers, you must use one of the following:

-

Chiral Stationary Phase (Preferred):

-

Column: Cyclodextrin-based (e.g., Beta-DEX 225 or Chiraldex G-TA ).

-

Method Modification: Use the same derivatization (TMS-Ethyl Ester). The chiral column interacts with the TMS-ether moiety to resolve enantiomers.

-

-

Chiral Derivatization (Alternative):

-

React the analyte with (R)-(-)-2-Butanol (instead of ethanol) or Mosher's Acid Chloride . This creates diastereomers separable on a standard DB-5 column.

-

Part 5: Visualizing the Analytical Workflow

Caption: Operational workflow for the analysis of 3-hydroxyglutarate ethyl esters.

Part 6: Troubleshooting & Quality Control

-

Tailing Peaks: Usually indicates incomplete silylation of the -OH group. Increase reaction time to 60 minutes or use MTBSTFA (forms t-BDMS ethers) for higher hydrolytic stability [1].

-

Ghost Peaks: Check for " septum bleed" or BSTFA hydrolysis products (disiloxanes). Ensure the inlet liner is deactivated (silanized).

-

Isomer Co-elution: 3-Hydroxyglutarate often co-elutes with 2-Hydroxyglutarate.[6][7] Use unique quantifier ions: m/z 349 (M-15 for tri-TMS 3-HGA) vs specific fragments for 2-HGA [2].

References

-

Shigematsu, Y., et al. (2005).[8] "Stable-isotope dilution gas chromatography-mass spectrometric measurement of 3-hydroxyglutaric acid...". Journal of Chromatography B. Link

-

Cyr, D., et al. (2024).[6] "Enhanced differentiation between 3‐hydroxyglutaric and 2‐hydroxyglutaric acids...". JIMD Reports. Link

-

Sigma-Aldrich. (2025). "Derivatization Reagents for GC: BSTFA". Technical Bulletin. Link

- Chalmers, R.A., et al. (2006). "Chiral separation of 2-hydroxyglutaric acid enantiomers". Journal of Inherited Metabolic Disease. (Contextual grounding for chiral organic acid analysis).

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. diverdi.colostate.edu [diverdi.colostate.edu]

- 4. weber.hu [weber.hu]

- 5. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. A simple method modification to increase separation of 2- and 3-hydroxyglutaric acid by GC-MS for clinical urine organic acids analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Stable-isotope dilution gas chromatography-mass spectrometric measurement of 3-hydroxyglutaric acid, glutaric acid and related metabolites in body fluids of patients with glutaric aciduria type 1 found in newborn screening - PubMed [pubmed.ncbi.nlm.nih.gov]

stable isotope labeling of (S)-3-Hydroxyglutarate ethyl for flux analysis

Application Note: Stable Isotope Labeling & Flux Analysis of (S)-3-Hydroxyglutarate Ethyl Esters

Part 1: Introduction & Strategic Rationale

1.1 The Metabolic Imperative 3-Hydroxyglutarate (3-HG) is a critical dicarboxylic acid intermediate in the catabolism of Lysine, Hydroxylysine, and Tryptophan.[1][2] While historically viewed primarily as a neurotoxic accumulation product in Glutaric Aciduria Type I (GA-I) (caused by Glutaryl-CoA Dehydrogenase deficiency), emerging research implicates 3-HG in broader mitochondrial dysfunction and secondary signaling pathways.

1.2 The "Ethyl" Factor: Permeability & Chirality The prompt specifies This compound . This nomenclature highlights two critical technical challenges which this guide resolves:

-

Chirality & Isomerism: Native 3-hydroxyglutaric acid is an achiral (meso) compound due to its plane of symmetry. However, its mono-ethyl ester is chiral. Furthermore, it is frequently confused with 2-Hydroxyglutarate (2-HG) , where the (S)-enantiomer (L-2-HG) is a potent oncometabolite. This protocol specifically targets the 3-HG backbone, distinguishing it from 2-HG isomers via ethylation-based chromatography.

-

Flux Tracing vs. Static Profiling: To measure flux (the rate of turnover), simple static quantification is insufficient. We must introduce a stable isotope tracer. Since dicarboxylates like 3-HG exhibit poor membrane permeability, Ethyl Ester forms (e.g., Ethyl (S)-3-hydroxyglutarate) are often employed as cell-permeable "prodrug" tracers, or "ethylation" is used as the derivatization strategy to render the analyte volatile for GC-MS flux analysis.

1.3 Scope of this Protocol This guide details a comprehensive workflow for Metabolic Flux Analysis (MFA) of the 3-HG pathway. It covers:

-

Tracer Administration: Using U-

C-Lysine (physiological precursor) or Ethyl- -

Sample Preparation: Quenching and extraction of labile organic acids.

-

Analytical Derivatization: A robust Ethylation Protocol (Ethanol/HCl) that converts 3-HG to Diethyl 3-Hydroxyglutarate, ensuring superior separation from 2-HG compared to standard silylation (TMS) methods.

Part 2: Experimental Design & Logic

2.1 Tracer Selection Strategy Flux analysis relies on the propagation of isotope labels from a substrate to the target metabolite.

| Tracer Option | Application | Pros | Cons |

| U- | Physiological Flux | Traces the natural catabolic rate of Lysine | Requires long equilibration; label dilution by protein turnover. |

| U- | Anaplerotic Flux | Traces mitochondrial TCA cycle spillover into the glutarate pool. | Indirect labeling; complex modeling required. |